molecular formula C17H24N2O B12725089 1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride CAS No. 87820-22-2

1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride

Cat. No.: B12725089
CAS No.: 87820-22-2
M. Wt: 272.4 g/mol
InChI Key: TURFXMDWYBSQOZ-UHFFFAOYSA-N
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Description

1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with a suitable indole derivative, followed by cyclization and subsequent reduction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can exhibit different biological activities .

Scientific Research Applications

1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as estrogen receptors. It modulates these receptors, leading to changes in gene expression and inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of these receptors, stabilizing their inactive form .

Properties

CAS No.

87820-22-2

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-hexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C17H24N2O/c1-2-3-4-5-6-16-17-13(9-10-18-16)14-11-12(20)7-8-15(14)19-17/h7-8,11,16,18-20H,2-6,9-10H2,1H3

InChI Key

TURFXMDWYBSQOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O

Origin of Product

United States

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